molecular formula C7H3Cl2F2NO3 B1410384 1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene CAS No. 1807060-31-6

1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene

Cat. No.: B1410384
CAS No.: 1807060-31-6
M. Wt: 258 g/mol
InChI Key: NFSFAXQOUQTDAN-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene is a halogenated aromatic compound featuring chloro (Cl), difluoromethoxy (-OCF2H), and nitro (-NO2) substituents. Its molecular formula is C7H3Cl2F2NO3, with a molecular weight of 258.02 g/mol. The compound’s structure combines electron-withdrawing groups (NO2, Cl) and a moderately polar difluoromethoxy group, which influence its physicochemical properties and reactivity. While direct data on its density or boiling point are unavailable, analogs suggest these properties are shaped by substituent positioning and electronic effects .

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(12(13)14)2-5(6(4)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSFAXQOUQTDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Reduction: Amino derivatives of the compound.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Scientific Research Applications

Organic Synthesis

1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : Due to the electron-withdrawing nature of the halogens, the compound readily participates in nucleophilic aromatic substitution reactions.
  • Coupling Reactions : It can be utilized in metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest its potential as a novel antimicrobial agent against resistant strains.

  • Anticancer Properties : Nitro compounds are known for their antineoplastic activity. Investigations into related compounds indicate that they may inhibit key enzymes involved in cancer metabolism or induce apoptosis in cancer cells.

Materials Science

In materials science, this compound is used to design novel materials with specific electronic or optical properties. Its unique structural characteristics make it suitable for applications in:

  • Liquid Crystals : The compound can be incorporated into liquid crystal formulations for display technologies.
  • Polymers : It serves as a building block for synthesizing polymers with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results demonstrated effective inhibition at varying concentrations, highlighting its potential as an antimicrobial agent. The study emphasized the need for further exploration into its mechanisms of action and efficacy against resistant strains.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing anticancer agents derived from this compound revealed promising results in inhibiting tumor growth in vitro. The study outlined the synthesis pathway and characterized the biological activity of the resulting compounds, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of electron-withdrawing groups such as nitro and difluoromethoxy can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene (CAS 1805478-92-5)
  • Molecular Formula: C7H4Cl2FNO3
  • Molecular Weight : 240.02 g/mol
  • Key Substituents: Cl (positions 1,2), -OCH2F (position 5), -NO2 (position 3).
  • Properties : Density = 1.552 g/cm³; predicted boiling point = 330.6°C .
  • Comparison : The fluoromethoxy group (-OCH2F) is less electron-withdrawing than difluoromethoxy (-OCF2H), leading to lower molecular weight and marginally reduced polarity. The shifted nitro group (position 3 vs. 5) may alter regioselectivity in reactions like electrophilic substitution.
1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene (CAS 657-02-3)
  • Molecular Formula: C7H3Cl2F3NO2
  • Molecular Weight : 270.00 g/mol
  • Key Substituents: Cl (1,2), -NO2 (4), -CF3 (5).
  • Comparison : The trifluoromethyl (-CF3) group is strongly electron-withdrawing, enhancing thermal stability and resistance to nucleophilic attack compared to -OCF2H. This compound’s higher molecular weight and distinct substituent arrangement likely increase its boiling point relative to the target compound .
o-Dichlorobenzene (CAS 95-50-1)
  • Molecular Formula : C6H4Cl2
  • Molecular Weight : 147.00 g/mol
  • Key Substituents : Cl (1,2).
  • Properties : Density = 1.30 g/cm³; boiling point = 180°C .
  • Comparison : The absence of nitro and fluorinated alkoxy groups simplifies its structure, resulting in significantly lower molecular weight, density, and boiling point. Reactivity is dominated by electrophilic aromatic substitution at the meta position relative to Cl.

Reactivity and Stability

  • Nitro Group Reduction : Analogous to , the nitro group in the target compound can be reduced to an amine using SnCl2·2H2O. However, the presence of -OCF2H may slow reduction kinetics compared to -OCH2F due to increased steric hindrance or electronic effects .
  • Thermal Stability : The trifluoromethyl analog (CAS 657-02-3) likely exhibits superior thermal stability due to the strong -CF3 group, whereas the target compound’s -OCF2H group may confer moderate stability .
  • Environmental Persistence : Dichlorobenzenes (e.g., o-dichlorobenzene) are persistent environmental contaminants, but the target compound’s nitro group may enhance biodegradability through microbial reduction pathways .

Biological Activity

Overview

1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene (C7H3Cl2F2NO3) is an organic compound characterized by its unique structural features, including two chlorine atoms, a nitro group, and a difluoromethoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C7H3Cl2F2NO3
  • Molecular Weight : 239.01 g/mol
  • Appearance : Light yellow to brown solid
  • Solubility : Soluble in organic solvents such as acetone and dichloromethane

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular targets, including DNA and various enzymes, resulting in cytotoxic effects. The presence of electron-withdrawing groups enhances the compound's reactivity and binding affinity to molecular targets, influencing its pharmacological profile.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate toxic intermediates that bind covalently to DNA, leading to cell death. Research has shown that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens, including resistant strains .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameMIC (µM)Target Organism
Metronidazole1H. pylori
Chloramphenicol4S. aureus
This compoundTBDVarious Pathogens

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs may inhibit glycolysis in cancer cells, particularly in aggressive types like glioblastoma multiforme (GBM). The ability of these compounds to interfere with metabolic pathways presents a promising avenue for cancer treatment. The halogenated structure enhances the stability and uptake of the compound, making it effective at lower doses .

Case Study: Inhibition of Glycolysis in GBM Cells

In vitro studies demonstrated that halogenated derivatives significantly inhibited hexokinase activity in GBM cells compared to standard treatments. This suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy against cancer cells .

Anti-inflammatory Effects

Nitro compounds also exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation. Research indicates that nitro fatty acids derived from these compounds can alter protein functions during cellular signaling processes, potentially leading to reduced inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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